molecular formula C11H9ClO4 B13608699 1-(7-Chloro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid

1-(7-Chloro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid

Cat. No.: B13608699
M. Wt: 240.64 g/mol
InChI Key: CWIRUFZXQCNXLK-UHFFFAOYSA-N
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Description

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a 1,3-dioxaindan moiety

Preparation Methods

The synthesis of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 7-chloro-1,3-dioxaindan-5-yl derivatives.

    Cyclopropanation: The key step involves the cyclopropanation of the intermediate compound to introduce the cyclopropane ring.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid: This compound shares a similar structure but differs in the presence of an acetic acid group instead of a cyclopropane ring.

    (7-chloro-1,3-dioxaindan-5-yl)methanamine: This compound contains a methanamine group instead of a carboxylic acid group.

The uniqueness of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

1-(7-chloro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H9ClO4/c12-7-3-6(11(1-2-11)10(13)14)4-8-9(7)16-5-15-8/h3-4H,1-2,5H2,(H,13,14)

InChI Key

CWIRUFZXQCNXLK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C(=C2)Cl)OCO3)C(=O)O

Origin of Product

United States

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